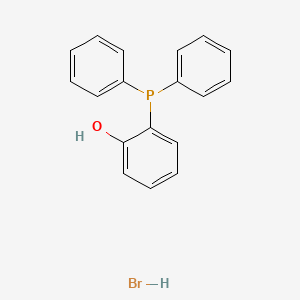
2-Diphenylphosphanylphenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphanylphenol;hydrobromide is a chemical compound with the molecular formula C18H16BrOP. It is known for its applications in various fields of chemistry and industry due to its unique properties. The compound is characterized by the presence of a diphenylphosphanyl group attached to a phenol moiety, with a hydrobromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylphenol;hydrobromide typically involves the reaction of diphenylphosphine with a phenol derivative in the presence of a hydrobromic acid source. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Phosphines: Formed from reduction reactions.
Substituted Phenols: Formed from substitution reactions.
Scientific Research Applications
2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with metal centers in coordination complexes.
Pathways: It participates in catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenol group.
Diphenylphosphine: Similar but without the hydrobromide counterion.
Phenylphosphine: A simpler structure with only one phenyl group.
Uniqueness
2-Diphenylphosphanylphenol;hydrobromide is unique due to the presence of both the diphenylphosphanyl and phenol groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
81323-71-9 |
|---|---|
Molecular Formula |
C18H16BrOP |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-diphenylphosphanylphenol;hydrobromide |
InChI |
InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H |
InChI Key |
BFYSYHQOVDIEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















